3,5-Dichloro-1H-1,2,4-triazole
CAS No.: 10327-87-4
Cat. No.: VC21270625
Molecular Formula: C2HCl2N3
Molecular Weight: 137.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10327-87-4 |
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Molecular Formula | C2HCl2N3 |
Molecular Weight | 137.95 g/mol |
IUPAC Name | 3,5-dichloro-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C2HCl2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) |
Standard InChI Key | JNTFFNKMQMJJQZ-UHFFFAOYSA-N |
SMILES | C1(=NC(=NN1)Cl)Cl |
Canonical SMILES | C1(=NC(=NN1)Cl)Cl |
Introduction
Chemical Structure and Properties
3,5-Dichloro-1H-1,2,4-triazole consists of a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms in positions 1, 2, and 4, with chlorine substituents attached to the carbon atoms at positions 3 and 5. The "1H" designation indicates that the hydrogen atom is attached to the nitrogen at position 1.
The compound belongs to the triazole class of heterocycles, which are characterized by their aromatic nature and nitrogen-rich structure. These properties contribute to their stability and reactivity patterns, making them valuable building blocks in organic synthesis and pharmaceutical development.
Physical and Chemical Properties
The following table presents the key physical and chemical properties of 3,5-Dichloro-1H-1,2,4-triazole:
Property | Description |
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Molecular Formula | C₂HCl₂N₃ |
Molecular Weight | 149.96 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in polar organic solvents |
Structure | Five-membered heterocyclic ring with two chlorine substituents |
Melting Point | Data not available in search results |
Boiling Point | Data not available in search results |
The presence of two chlorine atoms in the structure enhances the compound's lipophilicity while also introducing potential reactivity sites for nucleophilic substitution reactions. The 1,2,4-triazole core provides hydrogen bond accepting and donating capabilities, contributing to its interaction with biological targets.
Applications and Biological Activity
Antibacterial Properties
1,2,4-Triazole derivatives have demonstrated significant antibacterial properties, suggesting potential applications for 3,5-Dichloro-1H-1,2,4-triazole in this field. The global spread of drug resistance in bacteria necessitates the development of new antimicrobial agents, and compounds containing the 1,2,4-triazole ring have shown promise in addressing this challenge .
Research on similar 1,2,4-triazole derivatives has demonstrated efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The halogenated derivatives, in particular, often exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts.
Structure-Activity Relationships
Studies on related compounds suggest that the presence of chlorine substituents on the triazole ring can significantly enhance antibacterial activity. For instance, 4-amino-5-aryl-4H-1,2,4-triazole derivatives with chloro substituents have exhibited good antibacterial activity against various bacterial strains .
Chemical Applications
Precursor in Organic Synthesis
3,5-Dichloro-1H-1,2,4-triazole can serve as a valuable building block in organic synthesis. The chlorine substituents provide reactive sites for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse triazole derivatives with tailored properties.
Material Science Applications
Triazole derivatives, including chlorinated variants, have found applications in material science as components of coordination polymers, metal-organic frameworks, and functional materials with specific optical or electronic properties. The nitrogen-rich structure of 3,5-Dichloro-1H-1,2,4-triazole makes it potentially useful as a ligand in coordination chemistry.
Comparison with Similar Compounds
Structural Analogues
3,5-Dichloro-1H-1,2,4-triazole belongs to a family of halogenated triazoles, which includes compounds such as:
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3,5-Dibromo-1H-1,2,4-triazole - Contains bromine instead of chlorine substituents, potentially affecting lipophilicity and reactivity
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3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole - Contains an additional 2-chloroethyl substituent at position 1, which may alter biological activity and chemical properties
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3,5-Dichloro-1,2,4-thiadiazole - Contains a sulfur atom instead of NH, changing the electronic properties and potential applications
The following table compares key features of these related compounds:
Compound | Molecular Formula | Structural Differences | Potential Impact on Properties |
---|---|---|---|
3,5-Dichloro-1H-1,2,4-triazole | C₂HCl₂N₃ | Base compound | Reference |
3,5-Dibromo-1H-1,2,4-triazole | C₂HBr₂N₃ | Br instead of Cl | Increased molecular weight, potentially different reactivity |
3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole | C₄H₄Cl₃N₃ | Additional 2-chloroethyl at N-1 | Increased lipophilicity, altered biological targeting |
3,5-Dichloro-1,2,4-thiadiazole | C₂Cl₂N₂S | S instead of NH | Different electronic properties, altered hydrogen bonding capability |
Structure-Property Relationships
The subtle structural differences between these compounds can lead to significant variations in their physical, chemical, and biological properties. For instance:
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The replacement of chlorine with bromine (as in 3,5-dibromo-1H-1,2,4-triazole) typically increases lipophilicity and may alter binding interactions with biological targets.
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The addition of a 2-chloroethyl group at position 1 (as in 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole) introduces additional flexibility and potential interaction sites, which can influence receptor binding and biological activity.
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The substitution of NH with sulfur (as in 3,5-dichloro-1,2,4-thiadiazole) changes the electronic properties of the heterocycle, potentially affecting its reactivity and biological properties.
Research Findings and Future Directions
Current Research Status
Current research on 3,5-Dichloro-1H-1,2,4-triazole and related compounds focuses primarily on:
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Exploring their potential as antibacterial agents in the face of increasing antimicrobial resistance
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Investigating structure-activity relationships to optimize biological activity
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Developing efficient synthetic routes for their preparation
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Examining their potential in materials science applications
Future Research Directions
Several promising directions for future research on 3,5-Dichloro-1H-1,2,4-triazole include:
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Comprehensive evaluation of its antibacterial spectrum and mechanism of action
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Investigation of its potential against drug-resistant bacterial strains
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Exploration of structure modifications to enhance selectivity and reduce potential toxicity
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Development of combination therapies with existing antibiotics to address resistance issues
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Examination of its potential in other therapeutic areas, such as antifungal or antiviral applications
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Exploration of its utility as a building block for functional materials and coordination compounds
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